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Compound of Interest

2-Methylbenzo[d]thiazole-5-
Compound Name:
carboxylic acid

Cat. No.: B1583416

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-1,3-benzothiazole-
5-carboxylic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the imperative is to move beyond mere
synthesis and to deeply comprehend the fundamental physicochemical properties that govern
a molecule's journey from a laboratory curiosity to a clinical candidate. The benzothiazole
scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active
compounds, prized for its unique electronic and steric characteristics.[1][2] This guide focuses
on a specific, yet significant, member of this family: 2-methyl-1,3-benzothiazole-5-carboxylic
acid. Its derivatives have shown potential in diverse therapeutic areas, including
neurodegenerative diseases and infectious agents like tuberculosis.[1][3]

This document is structured not as a rigid data sheet, but as a practical guide for the discerning
scientist. We will delve into the core properties of this molecule, explain the causality behind
the experimental methods used for their determination, and provide actionable, field-proven
protocols. Our objective is to equip you, the researcher, with the foundational knowledge
necessary to unlock the full potential of this versatile chemical entity.

Core Physicochemical Profile
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A molecule's identity is defined by its physical and chemical properties. These parameters are
the primary determinants of its behavior in biological systems, influencing everything from
solubility and membrane permeability to target binding and metabolic stability. The key

physicochemical properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid are summarized
below.

Table 1. Summary of Physicochemical Properties
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Significance in Drug

Property Value

Development

Defines the elemental
Molecular Formula CoH7NO2S composition and exact mass.

[4]

A key component of Lipinski's
Molecular Weight 193.23 g/mol Rule of Five; influences

diffusion and transport.[4]

] Basic physical state
Colorless to slightly yellow -
Appearance ) observation; important for
crystalline powder ) ) ]
formulation considerations.[5]

] ] Indicates purity and lattice
Melting Point 202°C )
energy of the solid state.[4]

Governs the ionization state at
physiological pH (7.4), which
critically impacts solubility,

pKa (Predicted) ~3-5 permeability, and receptor
interaction. The carboxylic acid
moiety is the primary acidic

center.[6]

The octanol-water partition
coefficient (logP) is a measure
of lipophilicity, a primar

logP (Predicted) ~2.3 (for 6-isomer) p. P y.ap Y
predictor of membrane
permeability and overall ADME

properties.[7][8]

Solubility is a prerequisite for
. . absorption; poor solubility is a
Aqueous Solubility Slightly soluble or hurdle in d
major hurdle in drug

development.[5]

Structural Confirmation and Spectroscopic ldentity
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Before any functional assay, confirming the identity and purity of the compound is paramount.
Spectroscopic methods provide a molecular fingerprint.

Expected Spectroscopic Data

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable for
structural elucidation. For this molecule, one would expect to see distinct signals for the
aromatic protons on the benzothiazole ring, a singlet for the methyl group protons, and a
characteristic downfield signal for the carboxylic acid proton. The 13C spectrum would
similarly show unique resonances for the aromatic, thiazole, methyl, and carboxyl carbons.
[91[10]

« Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. The spectrum
should prominently feature a strong carbonyl (C=0) stretching vibration from the carboxylic
acid, along with C=N stretching from the thiazole ring and various C-H and C=C stretching
vibrations from the aromatic system.[9][11]

o UV-Visible (UV-Vis) Spectroscopy: The conjugated benzothiazole system will exhibit
characteristic absorbance peaks in the UV region, corresponding to it - m*and n - 1*
electronic transitions. This technique is also fundamental for quantitative analysis in solubility
and partitioning experiments.[12]

Key Experimental Protocols: A Methodological Deep
Dive
The following sections provide detailed, self-validating protocols for determining the most

critical physicochemical parameters. The emphasis is not just on the steps, but on the scientific
reasoning that underpins them.

Determination of Aqueous Solubility (OECD 105 Flask
Method)

Causality: Aqueous solubility is a gatekeeper for bioavailability. A compound must dissolve to
be absorbed. The OECD 105 guideline provides a robust, standardized "flask method" for this
determination, ensuring reproducibility.[13][14] The principle is simple: create a saturated
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solution at a defined temperature, separate the solid from the liquid phase, and quantify the
concentration of the dissolved compound.

Experimental Workflow Diagram
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Preparation

1. Add excess solid
to water (20°C)

2. Agitate vigorously

3. Equilibrate (24h)

Separation

4. Allow to settle

5. Centrifuge/Filter
(0.45 pm)

6. Collect clear supernatant

7. Quantify concentration
(e.g., HPLC-UV)
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1. Dissolve compound 2. Calibrate pH meter

in water/co-solvent (pH 4, 7, 10 buffers)

3. Add titrant (e.g., 0.1M NaOH)
in small, precise increments

4. Record pH after
each addition

5. Plot pH vs. Volume
of titrant added

6. Identify Equivalence Point
(steepest slope)

7. Determine Volume at
Half-Equivalence Point

8. pH at Half-Equivalence
= pKa

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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